molecular formula C22H28O8 B282514 Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No. B282514
M. Wt: 420.5 g/mol
InChI Key: QWYGVISYQCTGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPC is a cyclic ester that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and to have potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water can limit its use in certain applications, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, including further studies on its mechanism of action and its potential therapeutic applications for the treatment of cancer and Alzheimer's disease. Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate could also be further optimized for use as a fluorescent probe or catalyst in organic reactions. Additionally, studies could be conducted to investigate the potential side effects of Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its interactions with other drugs.

Synthesis Methods

Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized using various methods, including the reaction of 4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxylic acid with dipropyl malonate in the presence of a base, followed by cyclization with 1,3-benzodioxole-5-carbonyl chloride. Another method involves the reaction of 4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxylic acid with dipropyl malonate in the presence of a catalyst, followed by cyclization with 1,3-benzodioxole-5-carboxylic acid. These methods have been optimized to achieve high yields and purity of Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.

Scientific Research Applications

Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. Dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been studied for its anti-inflammatory and antioxidant properties, as well as its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

dipropan-2-yl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C22H28O8/c1-11(2)29-20(24)18-14(23)9-22(5,26)19(21(25)30-12(3)4)17(18)13-6-7-15-16(8-13)28-10-27-15/h6-8,11-12,17-19,26H,9-10H2,1-5H3

InChI Key

QWYGVISYQCTGHW-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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